(E)-but-2-enedioic acid;2-[3-(2-hydroxyethyl)-4-phenylpiperazin-1-yl]-N-(2-nitrophenyl)acetamide
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Overview
Description
(E)-but-2-enedioic acid;2-[3-(2-hydroxyethyl)-4-phenylpiperazin-1-yl]-N-(2-nitrophenyl)acetamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-[3-(2-hydroxyethyl)-4-phenylpiperazin-1-yl]-N-(2-nitrophenyl)acetamide typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the hydroxyethyl and nitrophenyl groups. The final step involves the formation of the (E)-but-2-enedioic acid moiety under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous quality control measures to monitor the reaction conditions and the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;2-[3-(2-hydroxyethyl)-4-phenylpiperazin-1-yl]-N-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrophenyl group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (E)-but-2-enedioic acid;2-[3-(2-hydroxyethyl)-4-phenylpiperazin-1-yl]-N-(2-nitrophenyl)acetamide can be used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity or receptor binding.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity or receptor binding is beneficial.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals. Its unique properties make it suitable for use in the manufacture of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;2-[3-(2-hydroxyethyl)-4-phenylpiperazin-1-yl]-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The hydroxyethyl and nitrophenyl groups can form hydrogen bonds or electrostatic interactions with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine: A compound with a similar piperazine structure but different functional groups.
Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate: Another complex organic compound with unique structural features.
Uniqueness
(E)-but-2-enedioic acid;2-[3-(2-hydroxyethyl)-4-phenylpiperazin-1-yl]-N-(2-nitrophenyl)acetamide stands out due to its combination of functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
118989-83-6 |
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Molecular Formula |
C28H32N4O12 |
Molecular Weight |
616.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[3-(2-hydroxyethyl)-4-phenylpiperazin-1-yl]-N-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C20H24N4O4.2C4H4O4/c25-13-10-17-14-22(11-12-23(17)16-6-2-1-3-7-16)15-20(26)21-18-8-4-5-9-19(18)24(27)28;2*5-3(6)1-2-4(7)8/h1-9,17,25H,10-15H2,(H,21,26);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
KKGDJWMPOBURTI-LVEZLNDCSA-N |
Isomeric SMILES |
C1N(CC(N(C1)C2=CC=CC=C2)CCO)CC(=O)NC3=CC=CC=C3[N+](=O)[O-].C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(C(CN1CC(=O)NC2=CC=CC=C2[N+](=O)[O-])CCO)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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